1,3-Dichloro-1,1,2,3,3-pentafluoropropane
Overview
Description
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a colorless, odorless liquid . It is a volatile derivative of propane and has served as a hydrochlorofluorocarbon (HCFC) replacement for the chlorofluorocarbon (CFC), 1,1,2-trichloro-1,2,2-trifluoroethane .
Synthesis Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is manufactured in industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene .Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is C3HCl2F5 . It has an average mass of 202.938 Da and a monoisotopic mass of 201.937546 Da .Chemical Reactions Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It can also suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane has a density of 1.6±0.1 g/cm3, a boiling point of 58.1±8.0 °C at 760 mmHg, and a vapor pressure of 224.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.8±3.0 kJ/mol and a flash point of -10.2±11.9 °C .Scientific Research Applications
Production Methods
- Industrial Manufacturing Method : A method for producing 1,1,1,3,3-pentafluoropropane involves reacting 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen fluoride using a noble metal catalyst, offering an industrial manufacturing method for obtaining the product easily at a low cost and high yield (Takubo, Aoyama, & Nakada, 1998).
Chromatography Applications
- Use in Size Exclusion Chromatography (SEC) : HCFC-225s, including HCFC-225cb, are superior mobile phases for SEC due to properties like low flammability, low viscosity, low cost, high purity, and environmental friendliness. They are effective in solubilizing certain polymers and can be used for measuring equivalent molecular weight of polymers (Isemura, Kakita, & Kawahara, 2004).
Surface Tension Research
- Surface Tension Measurements : The surface tensions for various fluoropropanes, including HCFC-225cb, have been measured using the differential capillary rise method. This data is essential for understanding the physical properties and potential applications of these compounds (Higashi, Shibata, & Okada, 1997).
Environmental Impact
- Adsorption Recovery of HCFCs : HCFCs, including HCFC-225cb, are interim replacements for CFCs with significant environmental impacts. Understanding their physiochemical properties, commercial uses, and environmental hazards is crucial. Adsorption technology plays a role in limiting emissions of these solvents from industrial processes (Tsai, 2002).
Dielectric Properties
- Dielectric Properties in Engineering : The relative permittivity of 1,1,1,3,3-pentafluoropropane (a liquid hydrofluorocarbon) is reported. This data covers most engineering applications' needs and helps in evaluating this fluid as a potential replacement for other hydrofluorocarbons (Gurova et al., 2001).
Molecular and Chemical Research
- Structural Studies : Studies on the molecular structures of fluoropropane derivatives, including dichloro- and dibromohexafluoropropane, have been conducted using gas-phase electron diffraction and ab initio calculations. These studies provide insights into the molecular geometry and conformational compositions of these compounds (Postmyr, 1994).
Catalysis Research
- Catalytic Dehydrofluorination : The dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene was studied on fluorinated NiO/Cr2O3 catalysts. The research explores different reaction pathways and the influence of surface acid and base sites (Luo et al., 2018).
Future Directions
properties
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBOLGHJQQORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042031 | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
CAS RN |
136013-79-1 | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 225ea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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